molecular formula C12H16N2O2 B8304275 2-Cyclopentyl-6-methoxy-isonicotinamide

2-Cyclopentyl-6-methoxy-isonicotinamide

Cat. No. B8304275
M. Wt: 220.27 g/mol
InChI Key: IBGNJSFXHKMIDO-UHFFFAOYSA-N
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Patent
US08658675B2

Procedure details

A solution of 2-cyclopentyl-6-methoxy-isonicotinic acid methyl ester (3.19 g, 13.6 mmol) in 7 N NH3 in methanol (50 mL) is stirred at 60° C. for 18 h. The solvent is removed in vacuo and the residue is dried under HV to give crude 2-cyclopentyl-6-methoxy-isonicotinamide (3.35 g) as a pale yellow solid; LC-MS**: tR=0.57 min, [M+1]+=221.38.
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:5]=1.[NH3:18]>CO>[CH:12]1([C:6]2[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[N:7]=2)[C:3]([NH2:18])=[O:2])[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)OC)C1CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1C=C(C(=O)N)C=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.